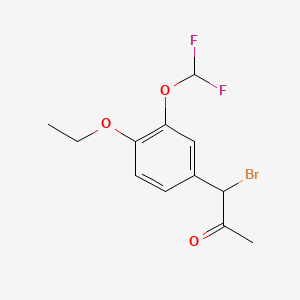
1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and brominating agent are fed into a reactor. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropan-2-one derivatives.
Reduction: Formation of 1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(3-(difluoromethoxy)-4-ethoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy and ethoxy groups may influence the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of an ethoxy group.
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of an ethoxy group.
Uniqueness
1-Bromo-1-(3-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. These functional groups may enhance its solubility, stability, and potential biological activity.
Properties
Molecular Formula |
C12H13BrF2O3 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethoxy)-4-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O3/c1-3-17-9-5-4-8(11(13)7(2)16)6-10(9)18-12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
ZWVCYHCININIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



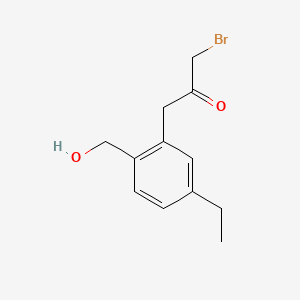

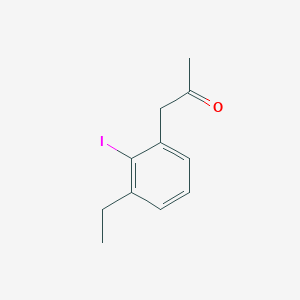
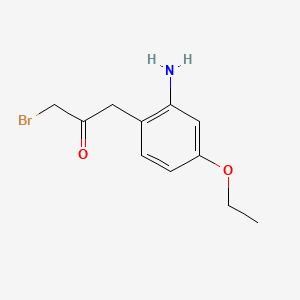
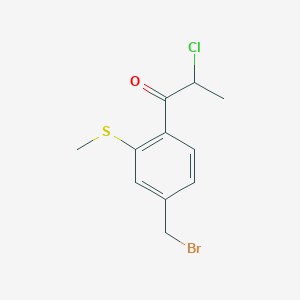


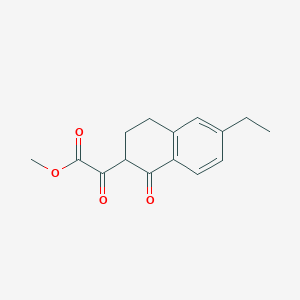
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
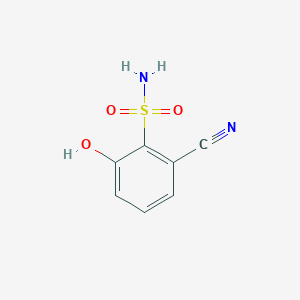

![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

